Home > Products > Screening Compounds P24554 > Methoxetamine hydrochloride
Methoxetamine hydrochloride - 1239908-48-5

Methoxetamine hydrochloride

Catalog Number: EVT-1801878
CAS Number: 1239908-48-5
Molecular Formula: C15H22ClNO2
Molecular Weight: 283.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methoxetamine hydrochloride, chemically known as 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride, is a synthetic arylcyclohexylamine compound. [] It shares structural similarities with ketamine and phencyclidine, belonging to the same chemical class. [] Due to these similarities, methoxetamine hydrochloride is often studied in comparison to ketamine, particularly in the context of its potential neurological effects. [, , ]

Ketamine

Compound Description: Ketamine is an arylcyclohexylamine derivative that acts as a non-competitive N-Methyl-D-aspartate (NMDA) receptor antagonist. [, , ] It is used clinically as an anesthetic and analgesic, but it is also a drug of abuse. [, , ] Chronic ketamine use is associated with bladder and renal toxicity. []

Relevance: Ketamine is structurally related to methoxetamine hydrochloride, sharing the arylcyclohexylamine core structure. [, , ] Methoxetamine is often compared to ketamine in terms of its pharmacological effects and toxicity profile. [, , ]

Phencyclidine

Compound Description: Phencyclidine (PCP) is another arylcyclohexylamine derivative with NMDA receptor antagonist properties. [, ] Like ketamine, it is a drug of abuse known for its dissociative effects. []

Relevance: Similar to ketamine, phencyclidine shares the arylcyclohexylamine core structure with methoxetamine hydrochloride. [, ] The pharmacological effects of methoxetamine are often compared to those of both ketamine and phencyclidine. []

Source and Classification

Methoxetamine was first synthesized in the early 2010s and has since been marketed under various names. It is classified under psychoactive substances and is structurally related to ketamine, differing mainly by the presence of a methoxy group on the phenyl ring and an ethylamino group at the nitrogen position . The compound is often sold illicitly, raising concerns about its safety and potential for abuse.

Synthesis Analysis

The synthesis of methoxetamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  1. Starting Material: 3-methoxybenzonitrile.
  2. Grignard Reaction: The nitrile undergoes a Grignard reaction to form 3-methoxyphenyl cyclopentyl ketone.
  3. Bromination: The resulting compound is brominated to yield an alpha-bromo ketone.
  4. Imine Formation: This intermediate reacts with ethylamine to form a Schiff base, which is then subjected to heat for ring expansion .

The final product, methoxetamine hydrochloride, can be purified through recrystallization from solvents such as isopropyl alcohol or ethanol .

Molecular Structure Analysis

Methoxetamine hydrochloride has the molecular formula C15H22ClNO2C_{15}H_{22}ClNO_2 with a molecular weight of approximately 247.33 g/mol . Its structure features:

  • Arylcyclohexylamine Backbone: Similar to ketamine but with distinct functional groups.
  • Chiral Center: Methoxetamine exists as a racemic mixture due to its chiral center, which can lead to different pharmacological effects depending on the enantiomer .

Structural Data

  • Melting Point: 227-233 °C (for the hydrochloride salt).
  • Boiling Point: Approximately 389 °C at 760 mm Hg .
Chemical Reactions Analysis

Methoxetamine undergoes various chemical reactions, particularly in metabolic pathways. Notable reactions include:

  1. O-Demethylation: Cleavage of the methoxy group can occur under acidic conditions.
  2. N-Deethylation: This reaction is often catalyzed by cytochrome P450 enzymes in the liver, leading to several metabolites such as normethoxetamine and hydroxymethoxetamine .
  3. Reduction Reactions: Methoxetamine can be reduced using sodium borohydride to yield dihydromethoxetamine .

These reactions are essential for understanding its pharmacokinetics and potential toxicity.

Mechanism of Action

Methoxetamine primarily acts as an antagonist at the N-methyl-D-aspartate receptor, similar to ketamine. This mechanism disrupts glutamatergic neurotransmission in the brain, leading to its dissociative effects. Studies indicate that methoxetamine has significant affinity for these receptors, which correlates with its psychoactive properties .

Pharmacodynamic Properties

  • pKi Values: Methoxetamine shows comparable pKi values for phencyclidine-like activity, indicating its potency at NMDA receptors .
  • Metabolic Pathways: Initial metabolism involves N-deethylation and O-demethylation followed by conjugation processes like glucuronidation or sulfation .
Physical and Chemical Properties Analysis

Methoxetamine hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol (10 mg/mL) and dimethyl sulfoxide (14 mg/mL), as well as in phosphate-buffered saline (5 mg/mL) .
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • X-ray Powder Diffraction Data: Provides insights into crystallographic properties, confirming the purity and structural integrity of synthesized methoxetamine hydrochloride .
Applications

While primarily known for its recreational use, methoxetamine has potential applications in scientific research:

  • Psychoactive Research: As a model compound for studying dissociative anesthetics and their effects on the central nervous system.
  • Toxicology Studies: Understanding its metabolic pathways aids in developing analytical methods for detecting methoxetamine and its metabolites in biological samples .
Pharmacological Mechanisms of Methoxetamine Hydrochloride

NMDA Receptor Antagonism and Glutamatergic Modulation

Methoxetamine hydrochloride (MXE) primarily functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, binding selectively to the phencyclidine (PCP) site within the receptor's ion channel. This binding inhibits calcium influx and disrupts excitatory neurotransmission. MXE exhibits moderate affinity for the NMDA receptor, with a radioligand binding assay revealing a Ki value of 259 nM at the human dizocilpine (MK-801) site [1] [2]. Functional studies using mouse brain slices demonstrate an IC50 of 0.524 μM for NMDA current blockade, confirming potent inhibitory activity [9].

MXE's glutamatergic effects extend beyond receptor blockade:

  • Prefrontal Cortex Activation: Like ketamine, MXE increases glutamate release in the medial prefrontal cortex (mPFC), triggering downstream activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This upregulates brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, implicated in rapid antidepressant effects [4] [5].
  • GABAergic Interactions: MXE concentration-dependently inhibits GABA-mediated spontaneous currents in rat cortical neurons, disrupting excitatory-inhibitory balance and contributing to dissociative states [1].
  • Cognitive Impairment: In the Odor Span Task (OST), MXE impairs working memory accuracy at high cognitive loads (>5 stimuli), mirroring effects of PCP and MK-801. This supports NMDA hypofunction as a mechanism for MXE-induced sensorimotor deficits [7].

Table 1: NMDA Receptor Affinity and Functional Blockade of Methoxetamine and Analogues

CompoundBinding Affinity (Ki, nM)Functional IC50 (μM)Primary Target Site
Methoxetamine (MXE)2590.524PCP site (NMDA)
O-Desmethyl MXE metaboliteND*0.227PCP site (NMDA)
DeoxymethoxetamineND*0.679PCP site (NMDA)
Ketamine8801.12PCP site (NMDA)
Phencyclidine (PCP)910.198PCP site (NMDA)

ND: No direct data; values derived from electrophysiological studies [1] [9].

Serotonin Transporter (SERT) Inhibition and Monoaminergic Interactions

MXE acts as a potent serotonin reuptake inhibitor, with significant affinity for the human serotonin transporter (SERT; Ki = 481 nM) [2] [8]. This distinguishes MXE from ketamine, which exhibits negligible SERT activity. In vivo microdialysis in rats confirms that MXE (0.25–0.5 mg/kg IV) elevates extracellular serotonin by 40–60% in the medial prefrontal cortex and nucleus accumbens [1].

Monoaminergic interactions include:

  • Dopaminergic Activation: MXE increases dopamine concentrations in the nucleus accumbens by 35% at 1 mg/kg, likely via NMDA receptor blockade in GABAergic interneurons rather than direct dopamine transporter (DAT) inhibition (Ki >10,000 nM) [8] [10].
  • 5-HT2 Receptor Modulation: Serotonin overflow potentiates 5-HT2 receptor signaling. MXE-induced prepulse inhibition deficits and motor alterations in rats are reversed by 5-HT2 antagonists ketanserin and MDL 100907, confirming this pathway’s role in sensorimotor effects [1] [5].
  • Norepinephrine Transport: MXE shows minimal affinity for the norepinephrine transporter (NET; IC50 >10,000 nM), indicating serotonergic selectivity among monoamine transporters [2].

Table 2: Monoamine Transporter Affinity Profile of Methoxetamine

TransporterKi (nM)IC50 (nM)Biological Effect
SERT4812,400↑ Serotonin in mPFC/NAc
DAT>10,00033,000No significant dopamine uptake inhibition
NET>10,00020,000No significant norepinephrine uptake inhibition

Data from Roth et al. (2013) and Meyer et al. (2013) [2] [8].

Comparative Pharmacodynamics with Ketamine and Phencyclidine Analogues

MXE shares structural features with ketamine and PCP but exhibits distinct pharmacodynamic properties:

  • Structural Modifications: MXE replaces ketamine’s ortho-chlorophenyl group with a meta-methoxyphenyl ring and substitutes the N-methyl group with N-ethyl. This enhances SERT affinity and extends half-life (3–6 hours vs. ketamine’s 1–2 hours) [2] [6].
  • Receptor Selectivity: Unlike PCP, MXE lacks appreciable affinity for σ, opioid, or D2 receptors (Ki >10,000 nM) [2] [10]. However, it shares PCP-like interoceptive effects in drug discrimination assays, fully substituting for PCP in 60% of rats at 1.5 mg/kg [7] [10].
  • Behavioral Profiles:
  • MXE produces ketamine-like dissociative effects but with reduced locomotor stimulation in mice compared to PCP [10].
  • In OST studies, MXE and PCP impair high-load working memory at doses sparing simple discrimination (1–3 mg/kg), while ketamine disrupts both tasks equally [7].
  • MXE’s reinforcing efficacy in self-administration paradigms is lower than PCP but comparable to ketamine [10].

Table 3: Functional Comparisons of Arylcyclohexylamines in Vivo

EffectMethoxetamineKetaminePhencyclidine (PCP)
NMDA Receptor Blockade++ (IC50 0.5 µM)++ (IC50 1.1 µM)+++ (IC50 0.2 µM)
SERT Inhibition+++ (Ki 481 nM)
Locomotor Stimulation (Mice)++++++
Working Memory Impairment++ (High-load specific)+ (Non-selective)++ (High-load specific)
Self-Administration (Rats)+++++++

Relative potency: – (absent), + (low), ++ (moderate), +++ (high) [7] [10].

Enantiomer-Specific Neuropharmacological Profiles

MXE exists as racemic R,S-(±)-methoxetamine, but its enantiomers exhibit divergent neuropharmacological activities:

  • Receptor Binding:
  • R(-)-MXE shows higher NMDA receptor affinity (Ki = 198 nM) than S(+)-MXE (Ki = 315 nM) [5].
  • S(+)-MXE has greater SERT inhibition (Ki = 320 nM) vs. R(-)-MXE (Ki = 510 nM) [5].
  • Behavioral Effects:
  • Both enantiomers (10 mg/kg) reduce immobility in the forced swim test (FST) within 1 hour, indicating rapid antidepressant effects. R(-)-MXE’s effects persist for 24 hours, surpassing S(+)-MXE [5].
  • R(-)-MXE increases hippocampal BDNF and prefrontal mTOR phosphorylation without hyperlocomotion or prepulse inhibition deficits, whereas S(+)-MXE induces behavioral disruptions at equivalent doses [5].
  • Mechanistic Pathways: Antidepressant effects of both enantiomers are blocked by:
  • NBQX (AMPA receptor antagonist)
  • Ketanserin (5-HT2 receptor antagonist)This confirms roles for glutamatergic and serotonergic signaling [5].

Table 4: Enantiomer-Specific Neuropharmacology of Methoxetamine

ParameterR(−)-MethoxetamineS(+)-Methoxetamine
NMDA Ki (nM)198315
SERT Ki (nM)510320
FST Immobility Reduction+++ (24-hour duration)++ (6-hour duration)
GluA1 Upregulation+++ (Prefrontal cortex)++ (Prefrontal cortex)
PPI Disruption+++

Data from Botanas et al. (2021) [5].

Enzymatic Pathways in Phase I Metabolism (CYP2B6, CYP3A4)

MXE undergoes extensive Phase I metabolism via cytochrome P450 (CYP) enzymes, generating pharmacologically active metabolites:

  • Primary Pathways:
  • N-Deethylation: Catalyzed predominantly by CYP2B6 and CYP3A4, forming N-desethyl methoxetamine (nor-MXE). Enzyme kinetics show Vmax = 0.42 nmol/min/mg and Km = 89 µM for CYP2B6 [3] [6].
  • O-Demethylation: Mediated by CYP2B6 and CYP2C19, yielding O-desmethyl methoxetamine (3-HO-MXE) [6].
  • Metabolite Activity:
  • Nor-MXE retains NMDA receptor affinity (IC50 = 1.649 μM), though reduced 3-fold vs. parent MXE [9].
  • 3-HO-MXE is a potent NMDA antagonist (IC50 = 0.227 μM) with partial serotonin reuptake inhibition [9].
  • Interindividual Variability: CYP2B6 polymorphisms (e.g., CYP2B6∗6) may alter MXE clearance rates by 20–40%, potentially affecting clinical responses [3].

Table 5: Major Phase I Metabolites of Methoxetamine and Their Pharmacological Activity

MetaboliteForming Enzyme(s)IC50 (NMDA Blockade)Key Pharmacological Actions
N-Desethyl methoxetamineCYP2B6, CYP3A41.649 µMWeak NMDA antagonism
O-Desmethyl methoxetamineCYP2B6, CYP2C190.227 µMPotent NMDA antagonism
Dihydroxy-MXECYP3A4ND*Unknown

ND: Not determined [6] [9].

Compound Names in Article:

  • Methoxetamine hydrochloride
  • R(-)-Methoxetamine
  • S(+)-Methoxetamine
  • N-Desethyl methoxetamine (nor-MXE)
  • O-Desmethyl methoxetamine (3-HO-MXE)
  • Deoxymethoxetamine
  • Ketamine
  • Phencyclidine (PCP)

Properties

CAS Number

1239908-48-5

Product Name

Methoxetamine hydrochloride

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.